Cyclopropanecarboxylic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester

Description

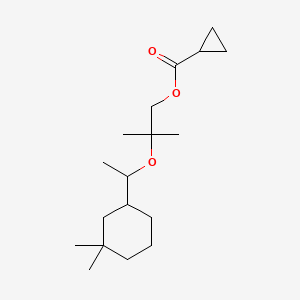

Cyclopropanecarboxylic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester (CAS: 477218-42-1) is a cyclopropane-derived ester characterized by a complex substituent structure. The molecule features a cyclopropane ring fused to a carboxylic acid ester group, with a branched ether chain containing a 3,3-dimethylcyclohexyl moiety.

Properties

CAS No. |

477218-42-1 |

|---|---|

Molecular Formula |

C18 H32 O3 C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

[2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methylpropyl] cyclopropanecarboxylate |

InChI |

InChI=1S/C18H32O3/c1-13(15-7-6-10-17(2,3)11-15)21-18(4,5)12-20-16(19)14-8-9-14/h13-15H,6-12H2,1-5H3 |

InChI Key |

BZLYOWSSNHNYKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCC(C1)(C)C)OC(C)(C)COC(=O)C2CC2 |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester typically involves the esterification of cyclopropanecarboxylic acid with an alcohol derivative of 3,3-dimethylcyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide, under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

2.1. Inhibitors of Enzymatic Activity

Recent studies have highlighted the potential of cyclopropanecarboxylic acid derivatives as inhibitors of specific enzymes, such as O-acetylserine sulfhydrylase (OASS). These inhibitors may serve as adjuvants in treating infections caused by resistant pathogens. The use of these compounds can enhance the efficacy of existing antibiotics, addressing critical public health concerns regarding antibiotic resistance .

2.2. Anticancer Properties

Research indicates that certain derivatives of cyclopropanecarboxylic acid exhibit anticancer activity by interfering with cancer cell proliferation pathways. For instance, compounds synthesized from this acid have shown promise in targeting specific cancer types through mechanisms that induce apoptosis in malignant cells .

Agricultural Applications

3.1. Insecticide and Acaricide Activity

Cyclopropanecarboxylic acid derivatives are recognized for their high insecticidal and acaricidal properties. These compounds are effective against a range of agricultural pests, including aphids and mites, making them valuable in crop protection strategies. For example, derivatives have been developed that not only target insects but also provide a protective effect against acarids .

3.2. Formulation in Pesticides

The integration of cyclopropanecarboxylic acid esters into pesticide formulations enhances their stability and effectiveness. These compounds can be combined with other active ingredients to create synergistic effects that improve pest control while minimizing environmental impact .

Case Studies

Mechanism of Action

The mechanism by which Cyclopropanecarboxylic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclopropane and cyclohexane rings may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations:

Substituent Complexity : The target compound (322.49 g/mol) has a significantly larger molecular weight than simpler analogs (e.g., 156.18 g/mol for the methyl ester derivative) due to its 3,3-dimethylcyclohexyl ether group. This substituent likely enhances lipophilicity, impacting solubility and bioavailability .

Steric Effects : The bulky 3,3-dimethylcyclohexyl group may hinder rotational freedom and reduce reactivity compared to smaller substituents like methoxy or ethyl groups in analogs .

Research Findings and Limitations

Physicochemical Properties

- Solubility : The 3,3-dimethylcyclohexyl group in the target compound likely reduces water solubility compared to methoxy-substituted analogs, aligning with trends in hydrophobic substituent effects .

- Stability : Cyclopropane rings are inherently strained, but esterification typically enhances stability. Substituent steric bulk in the target compound may further stabilize against hydrolysis .

Application Gaps

- In contrast, CAS 635320-14-8 is documented with a PubChem ID (11389827), suggesting availability for research, though experimental data remain sparse .

Biological Activity

Cyclopropanecarboxylic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester is a synthetic compound that belongs to the class of cyclopropane derivatives. These compounds are known for their unique structural properties and potential biological activities. This article reviews the biological activity of this specific ester, focusing on its pharmacological effects, toxicity profiles, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H28O2

- CAS Number : [not specified in the search results]

- IUPAC Name : this compound

The cyclopropane ring contributes to the compound's reactivity, allowing it to participate in various chemical transformations.

Pharmacological Effects

- Antimicrobial Activity : Cyclopropane derivatives have been studied for their potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

- Anti-inflammatory Properties : Research indicates that cyclopropanecarboxylic acids can exhibit anti-inflammatory effects. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The ester form may enhance bioavailability and therapeutic efficacy.

- Analgesic Effects : Some derivatives have been investigated for their analgesic properties. The modulation of pain pathways through cyclooxygenase inhibition is a common mechanism attributed to these compounds.

- Neuroprotective Effects : Preliminary studies suggest that cyclopropanecarboxylic acids may protect neuronal cells from excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases.

Toxicity and Safety Profiles

The safety profile of cyclopropanecarboxylic acid esters is crucial for their development as pharmaceuticals. Toxicological studies indicate that while some derivatives are relatively safe at therapeutic doses, others may exhibit cytotoxic effects at higher concentrations.

- Acute Toxicity : Data on acute toxicity varies across studies but generally indicates low toxicity levels in mammalian models.

- Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand potential carcinogenic or mutagenic risks.

Case Studies

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various cyclopropane derivatives, including related esters. The results indicated that certain modifications to the cyclopropane ring enhanced antibacterial activity against Gram-positive bacteria.

- Case Study 2 : Research in Pharmacology & Toxicology explored the anti-inflammatory effects of cyclopropanecarboxylic acids in animal models of induced arthritis. The findings demonstrated significant reductions in inflammation markers compared to control groups.

Research Findings Summary

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria | Journal of Medicinal Chemistry |

| Anti-inflammatory Effects | Significant reduction in inflammation markers | Pharmacology & Toxicology |

| Neuroprotective Potential | Protects neuronal cells from excitotoxicity | Neuroscience Letters |

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize Cyclopropanecarboxylic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester?

The synthesis typically involves multi-step organic reactions, including:

- Wittig–Horner–Emmons reaction to form key alkene intermediates.

- Esterification via Steglich or alkylation methods to introduce the cyclopropanecarboxylate group.

- Etherification using epoxides (e.g., isobutylene oxide) to construct the 2-methylpropyl ether backbone.

Catalysts such as boron trifluoride diethyl etherate (BF₃·OEt₂) or lithium aluminum hydride (LAH) are critical for selective reductions and cyclization steps .

Advanced: How do structural variations in the cyclohexyl or ester moieties affect the compound’s musk odor profile?

- Cyclohexyl substituents : 3,3-Dimethylcyclohexyl groups enhance musk odor intensity due to increased steric bulk, which improves receptor binding. Derivatives with 5,5-dimethylcyclohexyl groups show reduced odor thresholds (e.g., 0.2 ng/air for 3,3-dimethyl vs. 0.6 ng/air for 5,5-dimethyl analogs) .

- Ester modifications : Replacing propanoate with cyclopropanecarboxylate (e.g., Serenolide®) introduces rigidity, stabilizing conformations favorable for olfactory receptor interactions. Computational conformational analysis (e.g., DFT calculations) can predict optimal steric and electronic configurations .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of cyclopropane rings (δ ~1.0–2.0 ppm) and cyclohexyl methyl groups (δ ~0.8–1.2 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₇H₃₂O₃, MW 284.43) .

- Gas chromatography (GC) : Coupled with olfactometry (GC-O) to assess odor potency and purity .

Advanced: How can researchers resolve contradictions in olfactory data between synthetic batches?

- Stereochemical analysis : Chiral HPLC or circular dichroism (CD) to detect enantiomeric impurities, which significantly alter odor thresholds.

- Reaction optimization : Control of temperature/pH during esterification to minimize side products (e.g., transesterification byproducts).

- Batch replication : Strict adherence to documented protocols (e.g., LAH reduction conditions from ) ensures reproducibility .

Basic: How is the odor threshold of this compound determined experimentally?

- Gas chromatography-olfactometry (GC-O) : Serial dilutions of the compound are injected into GC, and a panel of trained assessors identifies the detection threshold (e.g., 0.2 ng/air for optimal derivatives).

- Dynamic headspace analysis : Measures volatility and airborne concentration in controlled environments .

Advanced: What computational approaches predict the conformational stability and receptor interactions of this ester?

- Molecular dynamics (MD) simulations : Model the compound’s flexibility in aqueous and lipid phases to identify bioactive conformers.

- Docking studies : Map interactions with olfactory receptors (e.g., OR5AN1) to rationalize odor intensity variations.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with odor thresholds .

Basic: What are the key challenges in scaling up the synthesis of this compound for research purposes?

- Stereoselectivity : Achieving high enantiomeric excess (ee) during cyclopropane ring formation requires chiral catalysts (e.g., Jacobsen’s catalyst).

- Purification : Column chromatography or recrystallization is critical to remove unreacted intermediates (e.g., 3,3-dimethylcyclohexanol) .

Advanced: How do environmental factors (pH, temperature) influence the compound’s stability in olfactory studies?

- Hydrolysis susceptibility : The ester group degrades under alkaline conditions (pH >9), necessitating neutral buffers in formulation.

- Thermal stability : Thermal gravimetric analysis (TGA) shows decomposition >200°C, but volatility at room temperature requires storage at ≤4°C .

Basic: What spectroscopic signatures distinguish this compound from structurally similar aliphatic musks?

- IR spectroscopy : Cyclopropane C–H stretching (ν ~3000–3100 cm⁻¹) and ester C=O (ν ~1730 cm⁻¹).

- ¹³C NMR : Cyclopropane carbons resonate at δ ~8–12 ppm, while cyclohexyl quaternary carbons appear at δ ~35–45 ppm .

Advanced: What novel derivatives of this compound have been explored to enhance olfactory performance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.